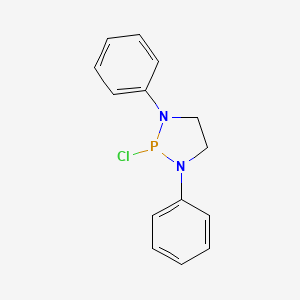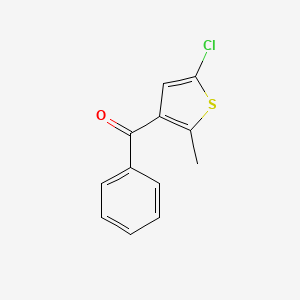
(5-Chloro-2-methylthiophen-3-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-methylthiophen-3-yl)(phenyl)methanone: is a chemical compound with the molecular formula C12H9ClOS and a molecular weight of 236.71 g/mol . It is characterized by the presence of a thiophene ring substituted with a chlorine atom and a methyl group, as well as a phenyl group attached to a methanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-methylthiophen-3-yl)(phenyl)methanone typically involves the reaction of 5-chloro-2-methylthiophene with benzoyl chloride in the presence of a suitable base, such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: (5-Chloro-2-methylthiophen-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (5-Chloro-2-methylthiophen-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used as a probe to study the interactions between small molecules and biological targets. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways and mechanisms .
Medicine: In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Researchers may explore its activity against various biological targets, such as enzymes or receptors, to develop new therapeutic agents .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its chemical stability and reactivity make it a valuable component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of (5-Chloro-2-methylthiophen-3-yl)(phenyl)methanone depends on its specific application and targetThese interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparación Con Compuestos Similares
(5-Bromo-2-methylthiophen-3-yl)(phenyl)methanone: Similar structure with a bromine atom instead of chlorine.
(5-Chloro-2-ethylthiophen-3-yl)(phenyl)methanone: Similar structure with an ethyl group instead of a methyl group.
(5-Chloro-2-methylthiophen-3-yl)(p-tolyl)methanone: Similar structure with a p-tolyl group instead of a phenyl group.
Uniqueness: (5-Chloro-2-methylthiophen-3-yl)(phenyl)methanone is unique due to the specific combination of substituents on the thiophene ring and the presence of a phenyl group attached to the methanone moiety. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H9ClOS |
|---|---|
Peso molecular |
236.72 g/mol |
Nombre IUPAC |
(5-chloro-2-methylthiophen-3-yl)-phenylmethanone |
InChI |
InChI=1S/C12H9ClOS/c1-8-10(7-11(13)15-8)12(14)9-5-3-2-4-6-9/h2-7H,1H3 |
Clave InChI |
SUMKDMNOAUXJRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(S1)Cl)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


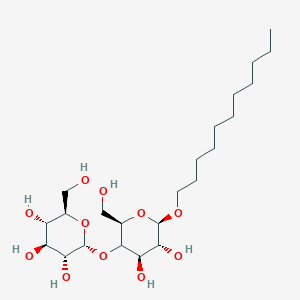
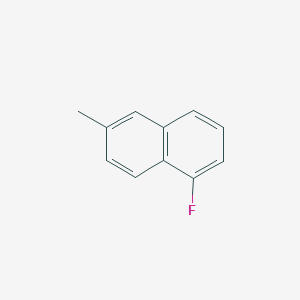

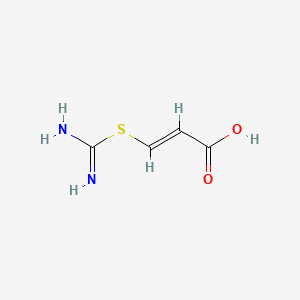
![[2-Amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate](/img/structure/B12825571.png)


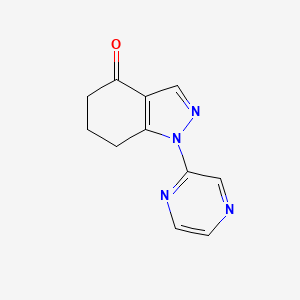
![tert-Butyl 3-fluoro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12825613.png)
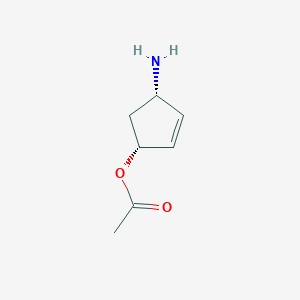
![3-Ethoxy-4-[4-(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B12825638.png)
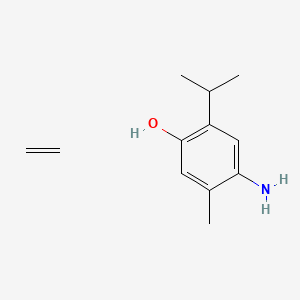
![((1H-Benzo[d]imidazol-2-yl)methoxy)methanethiol](/img/structure/B12825642.png)
